Methyl (3R)-3-hydroxy-4-methylpentanoate

Chiral purity Enantioselective synthesis Quality control

Methyl (3R)-3-hydroxy-4-methylpentanoate (CAS 76835-65-9) is a single-enantiomer β-hydroxy ester characterized by a defined (R)-configuration at the C3 stereocenter. This compound belongs to the class of chiral 3-hydroxyalkanoates, which serve as versatile intermediates in asymmetric organic synthesis, particularly for the construction of complex natural products, pharmaceutical targets, and insect pheromones.

Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
CAS No. 76835-65-9
Cat. No. B13600370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (3R)-3-hydroxy-4-methylpentanoate
CAS76835-65-9
Molecular FormulaC7H14O3
Molecular Weight146.18 g/mol
Structural Identifiers
SMILESCC(C)C(CC(=O)OC)O
InChIInChI=1S/C7H14O3/c1-5(2)6(8)4-7(9)10-3/h5-6,8H,4H2,1-3H3/t6-/m1/s1
InChIKeyHIUDWDUEXPJHRR-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (3R)-3-hydroxy-4-methylpentanoate (CAS 76835-65-9): A Defined Chiral Building Block for Stereoselective Synthesis


Methyl (3R)-3-hydroxy-4-methylpentanoate (CAS 76835-65-9) is a single-enantiomer β-hydroxy ester characterized by a defined (R)-configuration at the C3 stereocenter . This compound belongs to the class of chiral 3-hydroxyalkanoates, which serve as versatile intermediates in asymmetric organic synthesis, particularly for the construction of complex natural products, pharmaceutical targets, and insect pheromones [1][2]. Its specific stereochemistry is non-superimposable on its mirror image, making it a critical starting point for enantiospecific transformations.

Why the (3R)-Enantiomer of Methyl 3-Hydroxy-4-methylpentanoate Cannot Be Replaced by Racemic or (3S)-Forms


The stereochemical configuration at the β-hydroxy center fundamentally dictates the biological and synthetic outcomes of downstream transformations [1]. Racemic mixtures (e.g., CAS 65596-31-8) introduce undefined stereochemistry, which can compromise enantiomeric purity in final products, reduce biological activity, or necessitate costly chiral resolution steps [2]. The (3S)-enantiomer (CAS 76835-64-8) has been shown to exhibit distinct reactivity and selectivity in certain asymmetric reactions, underscoring the critical importance of procuring the exact (3R)-isomer for enantiospecific applications [3].

Quantitative Differentiation of Methyl (3R)-3-hydroxy-4-methylpentanoate: Comparative Data for Informed Procurement


Enantiomeric Purity Benchmark: (3R)-Configured β-Hydroxy Ester vs. Racemic Mixture

The procurement of Methyl (3R)-3-hydroxy-4-methylpentanoate with defined enantiomeric purity is essential for reproducibility in asymmetric synthesis. Vendor specifications indicate that the (3R)-enantiomer is available with purity ≥98% , whereas the racemic mixture (CAS 65596-31-8) is typically offered at 95% purity . This difference reflects a significant reduction in undesired enantiomeric impurity, which can be critical for maintaining stereochemical fidelity in multi-step syntheses.

Chiral purity Enantioselective synthesis Quality control

Stereochemical Fidelity in Pheromone Synthesis: (3R)-Enantiomer as Key Building Block

In the synthesis of the aggregation pheromone sitophilure, the (R)-configuration of the starting β-hydroxy ester is preserved throughout the synthetic sequence, directly determining the final stereochemistry of the biologically active pheromone [1]. Methyl (R)-3-hydroxypentanoate, a close analog, has been utilized to achieve enantiomeric excesses of up to 86% ee in pheromone synthesis [2], demonstrating the critical role of the (R)-enantiomer in accessing stereochemically defined targets.

Insect pheromones Asymmetric synthesis Chiral pool

Differentiation from (3S)-Enantiomer: Divergent Synthetic Utility

The (3S)-enantiomer (CAS 76835-64-8) is produced via catalytic asymmetric hydrogenation using chiral ruthenium catalysts, affording the (S)-hydroxy ester in high enantiomeric excess [1]. The distinct stereochemical outcome of this process underscores that the (3R)- and (3S)-enantiomers are not interchangeable and may be accessed through different synthetic routes or exhibit divergent reactivity in enantiospecific transformations.

Enantioselective catalysis Chiral resolution Drug synthesis

Optimal Application Scenarios for Methyl (3R)-3-hydroxy-4-methylpentanoate Based on Quantitative Evidence


Stereoselective Synthesis of Insect Pheromones and Bioactive Natural Products

The compound is ideally suited as a chiral building block for the synthesis of insect pheromones, such as sitophilure [1], where the (R)-configuration is essential for biological activity. Its use in chemoenzymatic approaches to sex pheromones, as demonstrated with the analog methyl (R)-3-hydroxypentanoate [2], highlights its value in constructing stereochemically complex natural products.

Enantioselective Construction of 1,3-Polyol Arrays

Methyl (3R)-3-hydroxy-4-methylpentanoate serves as a precursor for the stereoselective rearrangement to 1,3-polyol arrays [1], which are valuable motifs in polyketide natural products and pharmaceutical intermediates. The defined stereochemistry at the β-position is crucial for controlling the stereochemical outcome of the rearrangement.

Asymmetric Synthesis of Pharmaceutical Intermediates

As a single-enantiomer β-hydroxy ester, the compound is a versatile intermediate for the asymmetric synthesis of pharmaceutical targets. Its high purity (≥98%) [1] and defined stereochemistry make it a reliable starting point for the construction of complex molecules requiring high stereochemical fidelity, such as β-lactam antibiotics [2] or 1,3-aminoalcohols .

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